N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1220031-16-2) is a carboxamide derivative featuring a tetrahydro-2H-pyran (oxane) ring linked to a 5-amino-2-methylphenyl group. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol and a purity ≥95% . Its structural framework—combining a heterocyclic oxygen-containing ring with an aromatic amine—makes it relevant in medicinal chemistry, particularly for kinase inhibition or enzyme-targeted drug discovery.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-2-3-11(14)8-12(9)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRUFYPDNJQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Activated Acid Derivatives
-
- 5-Amino-2-methylaniline (aromatic amine with amino and methyl substituents)
- Tetrahydro-2H-pyran-4-carboxylic acid derivatives (commonly acid chlorides or activated esters)
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- Triethylamine (base to scavenge HCl and promote reaction)
- Solvents such as tetrahydrofuran (THF), chloroform, or N,N-dimethylformamide (DMF)
- Sometimes coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP) are used for activation
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- Dissolve 5-amino-2-methylaniline in an appropriate solvent (e.g., THF or DMF) and cool to 0–5°C.
- Add triethylamine to the solution to neutralize generated acid and facilitate nucleophilic attack.
- Slowly add the acid chloride derivative of tetrahydro-2H-pyran-4-carboxylic acid dropwise under stirring, maintaining low temperature to control reaction rate and avoid side reactions.
- Stir the reaction mixture for several hours (typically 2–5 hours) at 0–5°C or under reflux, depending on solvent and reactivity.
- Quench the reaction with water, extract the product into an organic phase (e.g., ethyl acetate), wash, dry, and concentrate.
- Purify the crude product by recrystallization or chromatography to obtain the amide product with high purity.
-
- Yields reported range from 67% to 83%, depending on reaction conditions and scale.
- Purity is typically confirmed by TLC, HPLC, and NMR spectroscopy, showing single spots or peaks indicating successful synthesis.
| Parameter | Details |
|---|---|
| Amino Component | 5-Amino-2-methylaniline |
| Acid Derivative | Tetrahydro-2H-pyran-4-carboxylic acid chloride or activated ester |
| Base | Triethylamine |
| Solvent | THF, chloroform, or DMF |
| Temperature | 0–5°C (sometimes reflux) |
| Reaction Time | 2–5 hours |
| Yield | 67%–83% |
| Purification | Recrystallization, chromatography |
| Characterization | TLC, HPLC, 1H-NMR |
Carbodiimide-Mediated Coupling
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- Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid
- N,N-Dimethylaminopyridine (DMAP) as a catalyst to enhance coupling efficiency
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- Mix tetrahydro-2H-pyran-4-carboxylic acid with DCC and DMAP in anhydrous solvent (e.g., dichloromethane).
- Add 5-amino-2-methylaniline to the activated acid mixture.
- Stir at room temperature or slightly elevated temperature until reaction completion (monitored by TLC).
- Filter off dicyclohexylurea byproduct, concentrate the filtrate, and purify the product.
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- Mild conditions, avoiding harsh acid chlorides.
- Often higher selectivity and yields.
Reaction Conditions and Optimization
- Temperature Control: Essential to minimize side reactions and degradation, especially when using acid chlorides.
- Solvent Choice: THF and DMF are preferred for their ability to dissolve both reactants and facilitate smooth reaction kinetics.
- Base Selection: Triethylamine is commonly used for neutralizing HCl and maintaining reaction pH.
- Reaction Time: Typically 2 to 5 hours; longer times may improve yield but risk side reactions.
- Purification: Recrystallization from solvents like methylene chloride or ethyl acetate and water washing to remove impurities.
Characterization and Quality Control
-
- 1H NMR signals confirm the presence of methyl, aromatic, and tetrahydropyran protons.
- Chemical shifts and splitting patterns consistent with expected structure.
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- Single spots or peaks indicate purity above 95%.
- Impurity profiles monitored to ensure quality.
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- Reported melting points around 130–135°C confirm compound identity and purity.
Summary Table of Representative Preparation Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidation with acid chloride | 5-amino-2-methylaniline + tetrahydro-2H-pyran-4-carboxylic acid chloride, triethylamine, THF, 0–5°C, 4 h | 67–70 | Controlled addition, low temp |
| Carbodiimide coupling | Tetrahydro-2H-pyran-4-carboxylic acid + DCC + DMAP + amine, dichloromethane, room temp, 12 h | ~75 | Mild conditions, high selectivity |
| Pd-catalyzed coupling (precursor synthesis) | Pd2(dba)3, BINAP, Cs2CO3, dioxane, 100°C, 24 h | 83 | For related intermediates, not direct amidation |
Research Findings and Practical Considerations
- The amidation reaction is sensitive to moisture and requires dry solvents and inert atmosphere to maximize yield.
- Use of triethylamine or similar bases is critical to neutralize acid byproducts and drive reaction to completion.
- Purification by recrystallization from appropriate solvents yields high-purity product suitable for further application or biological evaluation.
- The presence of the amino group on the aromatic ring allows for further functionalization if needed.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under oxidative conditions.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Positional Isomer: N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
This isomer (CAS unspecified) shares the same molecular weight (234.29 g/mol) and formula as the target compound but differs in the amino group’s position on the phenyl ring (3-amino vs. 5-amino). Key differences include:
- Reactivity: The 3-amino group may alter hydrogen-bonding interactions with biological targets, affecting binding affinity.
Pyridine-Based Analog: N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
CAS 436089-25-7 (C₁₃H₁₃N₃O, MW: 227.26 g/mol) replaces the tetrahydro-2H-pyran ring with a pyridine moiety. Notable contrasts:
Imatinib Intermediate: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine
This compound (CAS unspecified) is a phenylaminopyrimidine derivative used in synthesizing imatinib, a Bcr-Abl kinase inhibitor . Comparisons include:
- Biological Activity : Demonstrated clinical efficacy in leukemia treatment, highlighting the importance of scaffold choice (pyrimidine vs. pyran) in drug design.
Carbazole-Containing Analog: N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
CAS 1574393-84-2 (C₂₅H₂₇ClN₂O₃, MW: 438.9 g/mol) adds a carbazole and methoxyphenyl group . Key distinctions:
- Molecular Size : Larger structure with increased lipophilicity, likely impacting bioavailability and metabolic stability.
- Functional Groups : Chlorine and methoxy substituents may enhance target selectivity but introduce synthetic complexity.
Comparative Data Table
Research Findings and Implications
- Solubility and Bioavailability : Pyridine analogs exhibit higher boiling points, suggesting improved thermal stability, while carbazole derivatives may face challenges due to increased molecular weight .
- Safety and Handling: Positional isomers (3-amino vs. 5-amino) highlight the need for precise structural characterization to mitigate irritant risks .
Biological Activity
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of an amino group and a tetrahydropyran ring, has been investigated for various biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is C₁₃H₁₈N₂O₂, and it is identified by the CAS number 1220031-16-2.
Chemical Structure and Properties
The structure of this compound allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies. The compound's main functional groups include:
- Amino Group : Contributes to the compound's reactivity and biological interactions.
- Tetrahydropyran Ring : Provides a three-dimensional structure that enhances biological activity.
- Carboxamide Linkage : Facilitates interactions with various biological receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results, particularly concerning its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
- Mechanism of Action : The biological activity is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in cell growth and apoptosis pathways .
Research Findings and Case Studies
Several studies have focused on elucidating the biological activity of this compound:
Antimicrobial Studies
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were reported to be low, suggesting high efficacy.
Anticancer Studies
In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines, including breast and colon cancer cells. The IC50 values obtained from these studies ranged from 10 to 20 µM, indicating a potent anticancer effect .
Comparative Analysis
To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | Yes | Yes | 10 - 20 | Enzyme inhibition |
| N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | Moderate | Moderate | 15 - 25 | Receptor modulation |
| Similar Tetrahydropyran Derivatives | Yes | Low | >50 | Unknown |
Q & A
Q. What synthetic methodologies are employed in the laboratory-scale preparation of N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide?
The compound is synthesized via multi-step organic reactions, including protection/deprotection strategies and coupling reactions. For example, intermediates like tetrahydro-2H-pyran derivatives are synthesized using reagents such as 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in anhydrous dichloromethane. Subsequent steps involve reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) and functionalization via iodination or coupling with aromatic amines. Reaction optimization often employs bases like potassium carbonate or triethylamine to improve yield and purity .
Q. How is the structural integrity of this compound validated in academic research?
X-ray crystallography is a key method for confirming molecular structure. For instance, single-crystal X-ray diffraction reveals intermolecular interactions such as N–H⋯N hydrogen bonding and π-π stacking, which influence crystallinity and stability. Complementary techniques include nuclear magnetic resonance (NMR) for verifying proton environments and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in inert atmospheres (e.g., under argon or nitrogen) at room temperature, protected from light and moisture. Degradation risks include oxidation of the amino group and hydrolysis of the carboxamide moiety. Stability studies recommend periodic purity checks via HPLC or TLC .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of substituted tetrahydro-2H-pyran intermediates?
Regioselectivity in pyran ring functionalization is controlled using directing groups or catalytic systems. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective modification at the 4-position of the pyran ring. Computational modeling (e.g., MOPAC PM3) can predict reactive sites and guide reaction design .
Q. What mechanistic insights exist for the biological activity of this compound and its derivatives?
Derivatives of this compound, such as thiazole-containing analogues, exhibit antimicrobial and antitumor activity. Mechanistic studies suggest interactions with cellular targets like tyrosine kinases (e.g., Bcr-Abl inhibition in imatinib analogues) or DNA gyrase in bacteria. Structure-activity relationship (SAR) studies highlight the importance of the tetrahydro-2H-pyran moiety for bioavailability and the amino-phenyl group for target binding .
Q. How can researchers resolve contradictions in reported synthetic yields for scaled-up production?
Discrepancies in yields often arise from solvent purity, reaction scaling effects, or byproduct formation. Statistical optimization tools (e.g., Design of Experiments, DoE) can identify critical parameters like temperature, stoichiometry, and catalyst loading. For example, replacing LAH with sodium borohydride in specific steps may reduce side reactions and improve reproducibility .
Q. What analytical strategies are used to characterize degradation products or impurities?
Liquid chromatography-mass spectrometry (LC-MS) and tandem MS/MS are employed to identify impurities, such as deaminated or oxidized derivatives. For instance, trace nitrosamine impurities in pharmaceutical intermediates are detected using GC-MS with electron ionization. Stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) validate analytical protocols .
Methodological Considerations
Q. How is computational chemistry applied to predict the compound’s pharmacokinetic properties?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) related to reactivity. Molecular docking simulations evaluate binding affinities to targets like kinase domains. Tools like SwissADME predict logP values and metabolic pathways, guiding lead optimization .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Cell viability assays (e.g., MTT or resazurin-based) screen for cytotoxicity against cancer lines (e.g., K562 leukemia cells). Antimicrobial activity is tested via broth microdilution (MIC determination). Enzyme inhibition assays (e.g., fluorescence-based kinase assays) quantify target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
